5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
Description
5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. Its structure includes:
- Tetrahydro-imidazopyridine backbone: A partially saturated bicyclic system (positions 4–7) that enhances conformational stability .
- Anilinocarbonothioyl substituent: A thiourea-linked phenyl group at C5, which may influence receptor binding or metabolic stability.
- Hydrochloride salt: Improves aqueous solubility compared to the free base form.
The molecular formula is C₁₆H₁₇ClN₄O₂S, with a molecular weight of 380.85 g/mol. Key physicochemical properties (estimated):
- XLogP3: ~3.5 (moderate lipophilicity).
- Hydrogen bond donors/acceptors: 2/5, suggesting moderate solubility in polar solvents.
Properties
IUPAC Name |
5-(phenylcarbamothioyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S.ClH/c19-13(20)12-6-10-11(16-8-15-10)7-18(12)14(21)17-9-4-2-1-3-5-9;/h1-5,8,12H,6-7H2,(H,15,16)(H,17,21)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWBFBDWBRLNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=S)NC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the process and reduce production costs.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit notable antimicrobial properties. For instance, similar structures have been synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) as low as 0.006 μM for certain derivatives . This suggests that 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride may also possess potent antibacterial activity.
Anticancer Potential
The compound's structure allows it to interact with various biological targets. Preliminary studies have indicated that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation. The presence of the anilinocarbonothioyl group enhances its reactivity and potential to form adducts with cellular targets, which may lead to apoptosis in cancer cells.
Neurological Applications
Compounds from this class have shown promise in neurological studies. They may interact with neurotransmitter receptors or inhibit enzymes involved in neurodegenerative diseases. The structural characteristics of this compound could facilitate the development of drugs targeting conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high purity and yield. The mechanism of action is not fully elucidated but is believed to involve modulation of specific enzymatic pathways or receptor interactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydro-imidazo[4,5-c]pyridine derivatives. Below is a detailed comparison with structural analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Impact on Receptor Binding: The anilinocarbonothioyl group in the target compound introduces a thiourea moiety, which is absent in diphenylacetyl (CAS 834884-94-5) or phenylmethyl (CAS 114787-29-0) analogs. Thiourea derivatives are known to modulate angiotensin II (AT1/AT2) receptors via hydrogen bonding . Bulky groups (e.g., diphenylacetyl in ) may reduce binding affinity to AT1 receptors, which prefer smaller, flexible ligands .
Salt Form and Solubility :
- The hydrochloride salt of the target compound enhances aqueous solubility compared to free bases (e.g., CAS 495-77-2). However, the dihydrochloride form (CAS 114787-29-0) offers even greater solubility .
Metabolic Stability :
- Methyl esters (e.g., EOS Med Chem compound ) are prodrugs requiring enzymatic hydrolysis, whereas the target compound’s carboxylic acid group is active without modification.
Lipophilicity and Bioavailability :
- The target compound’s XLogP3 (~3.5) balances membrane permeability and solubility, unlike the highly lipophilic diphenylacetyl derivative (XLogP3 = 4.4) , which may accumulate in lipid-rich tissues.
Functional Significance:
The thiourea group may mimic peptide interactions in AT receptors, as seen in nonpeptide antagonists .
Biological Activity
5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (CAS: 1030285-50-7) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antiproliferative, antibacterial, and antiviral properties based on recent research findings.
- IUPAC Name : 5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
- Molecular Formula : C14H15ClN4O2S
- Molecular Weight : 338.82 g/mol
- Purity : 95% .
Antiproliferative Activity
Recent studies have demonstrated that various derivatives of imidazo[4,5-b]pyridines exhibit significant antiproliferative activity against a range of cancer cell lines. Notably:
- In Vitro Studies : The compound was tested against several human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). The results indicated varying degrees of activity across different cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | Colon Carcinoma | 0.4 |
| Compound 14 | Colon Carcinoma | 0.7 |
| Compound 16 | Acute Lymphoblastic Leukemia | 11.9 |
| Compound 16 | Non-Hodgkin Lymphoma | 12.1 |
The most potent activity was observed for compounds containing specific substituents such as amidino groups .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against various Gram-positive and Gram-negative bacteria. The findings revealed:
- Limited Activity : Most tested compounds lacked significant antibacterial effects; however, compound 14 exhibited moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
Antiviral Activity
The antiviral properties of the compound were assessed against a range of DNA and RNA viruses. The results indicated:
- Moderate Activity : Some derivatives showed selective but moderate antiviral activity against respiratory syncytial virus (RSV) with effective concentrations (EC50) ranging from 21 μM to 58 μM for different derivatives .
Case Studies and Research Findings
A comprehensive study published in Molecules highlighted the synthesis and biological evaluation of amidino-substituted imidazo[4,5-b]pyridines. Among these derivatives:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride?
- Methodological Answer : A cyclocondensation approach is commonly employed for imidazo[4,5-c]pyridine derivatives. For example, refluxing intermediates (e.g., thiourea derivatives) with sodium acetate in acetic acid can yield the core structure. Post-synthetic modifications, such as hydrochlorination, require controlled pH and temperature to avoid degradation. Purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures ≥98% purity, as validated by HPLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm hydrogen environments (e.g., tetrahydro-imidazo pyridine protons at δ 3.1–4.5 ppm) and carbon backbone integrity.
- HPLC-MS : Quantify purity and detect impurities via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular ion confirmation (e.g., [M+H] at m/z ≈ 365).
- FTIR : Verify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm, thiocarbonyl C=S at 1200–1250 cm) .
Q. What are critical solubility and stability considerations for handling this compound in aqueous solutions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility at neutral pH. For stock solutions, use PBS (pH 7.4) with sonication to prevent aggregation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free carboxylic acid or aniline derivatives) indicate hydrolysis susceptibility, requiring storage at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For instance:
- Central Composite Design : Test 3 levels of acetic acid concentration (70–100%) and reflux time (3–6 hours).
- Response Surface Methodology : Optimize for maximum yield (target >85%) and minimal impurities (<2%). Process simulation tools (e.g., Aspen Plus) can model kinetic parameters for scale-up .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability (e.g., MTT assay). Discrepancies may arise from off-target effects or cell permeability limitations.
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC variability) and apply statistical models (ANOVA) to identify confounding variables (e.g., serum concentration in cell media). Validate using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What strategies assess the compound’s stability under physiologically relevant conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS/MS over 24 hours.
- Thermal Analysis : Use DSC (differential scanning calorimetry) to identify melting points and TGA (thermogravimetric analysis) for decomposition thresholds. Cross-reference with XRD to detect polymorphic changes .
Q. How to design experiments investigating the compound’s mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Docking Simulations : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., kinases). Validate with site-directed mutagenesis of predicted binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
